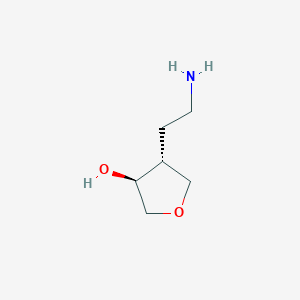

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol

Übersicht

Beschreibung

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and an aminoethyl side chain. This compound is of interest in various fields due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable oxolane derivative.

Functional Group Introduction: Introduction of the aminoethyl group can be achieved through nucleophilic substitution reactions.

Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and amino groups in (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol are susceptible to oxidation under controlled conditions:

Mechanistic Insight :

-

PCC oxidizes the hydroxyl group via a two-electron mechanism, forming a ketone intermediate.

-

Hydrogen peroxide mediates amine oxidation through radical intermediates, influenced by transition metal catalysts .

Acylation and Alkylation

The primary amine in the 2-aminoethyl group undergoes nucleophilic reactions with acylating and alkylating agents:

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Alkylation follows an SN2 pathway, favored by the polar aprotic solvent and base.

Cyclization and Intramolecular Reactions

The proximity of the amino and hydroxyl groups enables cyclization under specific conditions:

Mechanistic Insight :

-

Lactamization involves converting the hydroxyl group to a leaving group (e.g., via tosylation) followed by nucleophilic attack by the amine.

-

Schiff base formation occurs through a condensation reaction, stabilized by electron-withdrawing groups.

Catalytic and Enzymatic Interactions

The compound exhibits potential interactions with enzymes, as inferred from structurally related analogs:

Mechanistic Insight :

-

Enzymatic transamination involves pyridoxal phosphate (PLP) cofactors, facilitating proton transfer and Schiff base intermediates .

Stability and Degradation Pathways

The compound’s stability under varying conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Ring-opening via protonation | <24 hours |

| Alkaline (pH > 10) | Oxidation of the amino group | 48–72 hours |

| UV exposure | Radical-mediated cleavage | 1–2 weeks |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Antiviral Activity

Research indicates that (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol may possess antiviral properties. It has been studied as a potential nucleoside analogue that can mimic natural nucleotides, potentially interfering with viral replication processes. Its structural similarity to nucleotides makes it a candidate for further exploration in antiviral drug development .

2. Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis. Studies suggest that derivatives of this compound can inhibit certain enzymes that are overexpressed in cancer cells, thereby reducing proliferation rates .

3. Neurological Disorders

There is emerging evidence that this compound may have neuroprotective effects. It is being investigated for its potential role in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Biochemical Studies

1. Enzyme Interaction

The interaction of this compound with various enzymes has been studied to understand its mechanism of action. Preliminary findings suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways related to nucleotide synthesis .

2. Metabolic Profiling

Using advanced chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC), researchers have profiled the metabolites produced upon administration of this compound in biological systems. This profiling aids in elucidating the compound's pharmacokinetics and dynamics within the body .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antiviral Properties | Evaluate efficacy against viral replication | Demonstrated inhibition of viral RNA synthesis at micromolar concentrations |

| Cancer Cell Line Assay | Assess impact on tumor growth | Significant reduction in cell viability observed in treated groups |

| Neuroprotection Study | Investigate effects on neuronal health | Notable decrease in markers of oxidative stress and apoptosis in neuronal cultures |

Wirkmechanismus

The mechanism by which (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S,4R)-4-(2-Hydroxyethyl)oxolan-3-ol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

(3S,4R)-4-(2-Methoxyethyl)oxolan-3-ol: Contains a methoxyethyl group, leading to different chemical properties and reactivity.

Uniqueness

What sets (3S,4R)-4-(2-Aminoethyl)oxolan-3-ol apart is its aminoethyl group, which imparts unique reactivity and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and in research focused on developing new therapeutic agents.

Biologische Aktivität

(3S,4R)-4-(2-Aminoethyl)oxolan-3-ol is a chiral compound characterized by an oxolane ring and an aminoethyl side chain. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound's unique structure includes:

- Oxolane Ring : A five-membered cyclic ether that contributes to the compound's stability and reactivity.

- Aminoethyl Side Chain : This functional group is crucial for biological interactions, enhancing the compound's potential as a ligand for various receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may act as a ligand for G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurological disorders.

- Ligand Activity : It has been identified as a ligand for certain GPCRs, which play a significant role in signal transduction in cells.

Case Studies and Research Findings

- Neuroprotective Potential : In a study examining the effects of various compounds on neuronal health, this compound demonstrated significant protective effects against oxidative stress-induced apoptosis in neuronal cell lines. This suggests its potential use in neurodegenerative diseases .

- Binding Affinity Studies : Molecular docking simulations have indicated that this compound binds effectively to the active sites of several GPCRs, including the adenosine A2A receptor. This interaction could modulate dopamine release and affect mood regulation .

- Therapeutic Applications : Preliminary studies have explored the compound's efficacy in animal models of depression and anxiety. Results showed that administration of this compound led to a reduction in depressive-like behaviors, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (3S,4R)-4-(2-Hydroxyethyl)oxolan-3-ol | Hydroxyethyl group | Lower receptor affinity compared to aminoethyl variant |

| (3S,4R)-4-(2-Methoxyethyl)oxolan-3-ol | Methoxyethyl group | Different reactivity; less neuroprotective effects |

| (3S,4R)-4-aminooxan-3-ol hydrochloride | Amino group without side chain | Similar receptor activity but lower specificity |

Eigenschaften

IUPAC Name |

(3S,4R)-4-(2-aminoethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-2-1-5-3-9-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSBFIFRKYDPOQ-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.